5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C8H11N3OS and its molecular weight is 197.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Muscarinic Activities
A study on 1,2,4-thiadiazoles, closely related to the chemical structure of interest, reports the synthesis of compounds with variations at C5, showing significant muscarinic activities. These compounds, including quinuclidine and 1-azabicyclo[2.2.1]heptane derivatives, were evaluated for their receptor-binding affinity and efficacy as muscarinic ligands, indicating optimal agonist affinity for 3'-methyl compounds. This research underscores the therapeutic potential of these derivatives in treating conditions influenced by muscarinic receptors, such as neurological disorders (Macleod et al., 1990).
Antimicrobial and Antifungal Activities
Research involving the synthesis of surfactants from various heterocyclic scaffolds incorporating the 1,3,4-thiadiazole moiety revealed high antibacterial and moderate antifungal activities. This study highlights the application of these compounds in various industries due to their surface-active properties, low toxicity, and good biodegradability, emphasizing the significance of such heterocyclic compounds in the development of new antimicrobial agents (Amine et al., 2012).
Biological Activities of Thiadiazole Derivatives
Thiadiazoles, including derivatives similar to the compound , exhibit a wide range of biological activities. A comprehensive review on thiadiazole compounds has shown them to possess anticancer, anti-inflammatory, anti-diabetic, antimicrobial, antifungal, antibacterial, antiviral, anti-tuberculosis, anticonvulsant, antidepressant, and antileishmanial effects. This underscores the versatility of thiadiazole derivatives in medicinal chemistry and their potential in drug discovery for various diseases (Hemanth et al., 2022).
β-Lactamase Inhibitor Activity
CP-45,899, a compound structurally related to the targeted chemical, has been identified as an irreversible inhibitor of several bacterial penicillinases and cephalosporinases. It extends the antibacterial spectrum of β-lactams, providing a significant advantage in combating resistant bacterial strains, especially those resistant due to β-lactamase production. This research contributes to the understanding of β-lactamase inhibitors' role in enhancing the efficacy of β-lactam antibiotics against resistant infections (English et al., 1978).
Mechanism of Action
Target of Action
The primary targets of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[22Compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit antimicrobial activity
Mode of Action
The exact mode of action of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[22It is suggested that the compound may form a hydrogen bond with the active centers of cell constituents , potentially interfering with normal cell processes.
Biochemical Pathways
The biochemical pathways affected by 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[22Compounds with a similar 1,3,4-thiadiazole structure have been reported to disrupt processes related to dna replication . This suggests that the compound may affect DNA replication pathways, leading to downstream effects such as inhibition of cell replication.
Result of Action
The molecular and cellular effects of the action of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[22Compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit antimicrobial activity , suggesting that the compound may inhibit the growth of microbial cells.
Properties
IUPAC Name |
5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-5-9-8(13-10-5)11-3-7-2-6(11)4-12-7/h6-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRRGGVYCHZZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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